molecular formula C8H8ClN B12448755 2-Ethynylaniline hydrochloride

2-Ethynylaniline hydrochloride

Cat. No.: B12448755
M. Wt: 153.61 g/mol
InChI Key: SSPSENIVMFHDTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethynylaniline hydrochloride is an organic compound with the molecular formula C8H7N·HCl It is a derivative of aniline, where the ethynyl group is attached to the benzene ring at the ortho position relative to the amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethynylaniline hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2-iodoaniline with trimethylsilylacetylene in the presence of a palladium catalyst and copper iodide. The reaction is typically carried out in an inert atmosphere, such as nitrogen, and the product is purified through column chromatography .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar catalytic processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethynylaniline hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Ethyl-substituted aniline.

    Substitution: Various substituted aniline derivatives depending on the reagent used.

Scientific Research Applications

2-Ethynylaniline hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethynylaniline hydrochloride involves its interaction with various molecular targets. The ethynyl group can participate in cyclization reactions, forming stable ring structures that can interact with biological molecules. The amino group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminophenylacetylene
  • 2-Ethynylbenzenamine
  • 2-Ethynylphenylamine

Comparison

2-Ethynylaniline hydrochloride is unique due to the presence of both the ethynyl and amino groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a versatile platform for the synthesis of various derivatives and complex molecules. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications .

Properties

Molecular Formula

C8H8ClN

Molecular Weight

153.61 g/mol

IUPAC Name

2-ethynylaniline;hydrochloride

InChI

InChI=1S/C8H7N.ClH/c1-2-7-5-3-4-6-8(7)9;/h1,3-6H,9H2;1H

InChI Key

SSPSENIVMFHDTQ-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=CC=C1N.Cl

Origin of Product

United States

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